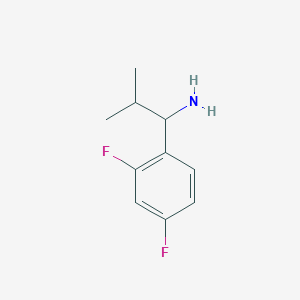

1-(2,4-Difluorophenyl)-2-methylpropan-1-amine

Description

1-(2,4-Difluorophenyl)-2-methylpropan-1-amine is a fluorinated arylalkylamine with a primary amine group (-NH₂) attached to the first carbon of a propane chain, which is substituted with a methyl group at the second carbon and a 2,4-difluorophenyl ring at the first carbon. For instance, 1-(2,4-difluorophenyl)propan-1-amine (CAS 623143-41-9), a closely related analog lacking the methyl group, has a molecular formula of C₉H₁₁F₂N, a molecular weight of 171.19 g/mol, and exists as a liquid at room temperature . The introduction of a methyl group in the target compound would likely enhance steric effects and alter lipophilicity, impacting solubility and reactivity.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCSZOFAQLXAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021001-13-7 | |

| Record name | 1-(2,4-difluorophenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable amine under reductive amination conditions. The process can be summarized as follows:

Reductive Amination: 2,4-difluorobenzaldehyde is reacted with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Difluorophenyl)-2-methylpropan-1-amine is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its unique structure allows it to modulate neurotransmitter levels effectively, which is crucial for treating conditions such as depression and anxiety.

Biological Studies

The compound has been studied for its interactions with biological systems, including enzyme inhibition and receptor modulation. It has shown potential in influencing biochemical pathways through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter regulation.

- Receptor Modulation : Interaction with neurotransmitter receptors enhances its therapeutic potential while minimizing side effects.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block for the synthesis of agrochemicals and materials with specific electronic or optical properties. Its structural characteristics make it valuable in developing advanced materials.

Case Studies

Several notable case studies highlight the effectiveness of this compound:

- Study on Neurotransmitter Modulation : In vitro assays demonstrated that the compound effectively modulates neurotransmitter levels, providing insights into its potential use for treating mood disorders.

- Pharmacological Studies : Research indicates that this compound possesses significant pharmacological properties, showing selectivity towards specific receptors which enhances its therapeutic potential while minimizing side effects.

- Antioxidant Activity Studies : Related compounds have shown promising antioxidant activities, suggesting that derivatives of this compound may also exhibit similar properties worth exploring further.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine (hypothetical, inferred) with key analogs from the evidence, focusing on structural variations and physicochemical properties:

Key Structural and Functional Differences:

Amine Position and Branching :

- Primary amines (e.g., 1-(2,4-difluorophenyl)propan-1-amine ) exhibit higher reactivity in nucleophilic reactions compared to tertiary amines (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-amine ).

- The methyl group in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to linear-chain analogs like (R)-1-(2,4-difluorophenyl)ethanamine .

Physicochemical Properties :

- Increased molecular weight and branching (e.g., in N-[(2,4-difluorophenyl)methyl]propan-1-amine ) correlate with higher lipophilicity, impacting membrane permeability in biological systems.

Biological Activity

1-(2,4-Difluorophenyl)-2-methylpropan-1-amine is an organic compound with the molecular formula C10H13F2N and a molecular weight of 185.22 g/mol. This compound is characterized by the presence of a difluorophenyl group attached to a branched amine, which enhances its biological activity and pharmacological potential. The fluorine atoms in its structure contribute to increased lipophilicity and bioavailability, making it a candidate for various medicinal applications.

The compound can undergo various chemical reactions due to its amine functional group, including:

- Oxidation : The amine group can be oxidized to form imines or nitriles.

- Reduction : It can be reduced to form secondary or tertiary amines.

- Substitution : The difluorophenyl group is reactive in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium hydride | Dimethylformamide (DMF) |

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies show that this compound interacts with biological pathways involved in cell proliferation and apoptosis. For instance, it has demonstrated activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), with an effective concentration (EC50) of 260 nM in vitro, indicating its potential as a therapeutic agent in treating parasitic infections .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as receptors involved in neurotransmission and cell signaling pathways. This interaction may lead to modulation of various biological processes, enhancing its therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3,4-Difluorophenyl)-2-methylpropan-1-amine | C10H13F2N | Different fluorine positioning; varied biological activity |

| 1-(2,5-Difluorophenyl)-2-methylpropylamine | C10H13F2N | Similar structure but different fluorine substitution; distinct pharmacological properties |

| 1-(3-Fluorophenyl)-2-methylpropan-1-amine | C10H12FN | Lacks one fluorine atom; potentially lower bioactivity due to reduced lipophilicity |

This table illustrates how minor modifications in chemical structure can lead to significant differences in biological activity and therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Activity : It has been studied for its potential antimicrobial effects, showing promise against various bacterial strains .

- Cytotoxicity Studies : In vitro assays have demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that further exploration of this compound could yield important insights into its efficacy as an anticancer agent .

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that modifications in the structure can significantly impact the absorption and distribution of the compound within biological systems. For instance, studies have shown that certain derivatives exhibit improved blood-brain barrier penetration and selectivity over mammalian cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine with high yield and purity?

- Methodological Answer : A two-step approach is often employed:

Friedel-Crafts Alkylation : React 2,4-difluorobenzene with isobutyryl chloride using AlCl₃ as a catalyst to form the ketone intermediate.

Reductive Amination : Reduce the ketone with sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate to yield the primary amine.

Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for difluorophenyl; methyl groups at δ 1.2–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 200.11).

- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement, as demonstrated for analogous fluorophenyl compounds .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps.

- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogenated solvent containers for incineration.

- Emergency Response : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation due to potential fluorinated compound toxicity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral purity?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP-ligated ruthenium complexes for asymmetric hydrogenation of the intermediate ketone.

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively acylate one enantiomer.

- Analytical Validation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) to assess enantiomeric excess (>98% achievable) .

Q. What in vitro models are suitable for evaluating the antifungal activity of derivatives of this compound?

- Methodological Answer :

- Microdilution Assays : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) using CLSI M27/M38 protocols.

- Mechanistic Studies : Measure inhibition of fungal CYP51 (lanosterol 14α-demethylase) via UV-Vis spectroscopy (Δ absorbance at 450 nm for heme disruption).

- SAR Analysis : Introduce triazole or piperazine moieties to enhance binding, as seen in structurally related antifungal agents .

Q. How do fluorination patterns (2,4-difluoro vs. monofluoro) impact the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Fluorine at the 2,4-positions increases ring electron-withdrawing character, lowering LUMO energy for nucleophilic attack.

- Experimental Validation : Compare reaction rates in SNAr substitutions with 2,4-difluoro vs. 3-fluoro analogs. Fluorine’s ortho/para-directing effects influence regioselectivity .

Q. How can discrepancies in reported bioactivity between enantiomers be systematically addressed?

- Methodological Answer :

- Enantiomer-Specific Assays : Test (R)- and (S)-enantiomers separately in in vitro models (e.g., fungal growth inhibition).

- Metabolic Stability Studies : Use hepatic microsomes to assess if one enantiomer is preferentially metabolized.

- Molecular Docking : Compare binding poses of each enantiomer to target proteins (e.g., CYP51) using AutoDock Vina. Chiral centers may alter hydrogen-bonding networks .

Q. What strategies improve bioavailability for CNS-targeted applications of this compound?

- Methodological Answer :

- Prodrug Design : Esterify the amine to enhance blood-brain barrier (BBB) penetration (e.g., pivaloyloxymethyl prodrug).

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to balance lipophilicity (target LogP 2–3).

- In Vivo PK Studies : Monitor plasma and brain tissue concentrations in rodent models after IV/oral administration .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.